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molecular formula C8H18ClN3O3S B1520900 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride CAS No. 813463-32-0

4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride

Cat. No. B1520900
M. Wt: 271.77 g/mol
InChI Key: RGPGMLOCLXQVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425638B2

Procedure details

4-(Morpholine-4-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (39 mg) was dissolved in 4 mL of dioxane, and 4 mL of 4.0 M hydrochloric acid in dioxane was added. After standing overnight at ambient temperature, the solvent was removed to give 4-(piperazine-1-sulfonyl)-morpholine hydrochloride as a white solid.
Name
4-(Morpholine-4-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([S:14]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)(=[O:16])=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>O1CCOCC1>[ClH:23].[N:11]1([S:14]([N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)(=[O:16])=[O:15])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
4-(Morpholine-4-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
39 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)N1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1(CCNCC1)S(=O)(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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